molecular formula C20H34N2O2 B14279243 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide CAS No. 136351-76-3

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide

Cat. No.: B14279243
CAS No.: 136351-76-3
M. Wt: 334.5 g/mol
InChI Key: CDZJXFUIAJQBGE-UHFFFAOYSA-N
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Description

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two bulky tert-butyl groups attached to a phenoxy ring, which is further connected to a butanehydrazide moiety. The presence of these bulky groups imparts significant steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-bis(2,2-dimethylpropyl)phenol with butanoyl chloride to form 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride . This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide involves its interaction with specific molecular targets. The bulky tert-butyl groups influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide is unique due to its specific structural features, such as the presence of two bulky tert-butyl groups and a butanehydrazide moiety. These features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

136351-76-3

Molecular Formula

C20H34N2O2

Molecular Weight

334.5 g/mol

IUPAC Name

2-[2,4-bis(2,2-dimethylpropyl)phenoxy]butanehydrazide

InChI

InChI=1S/C20H34N2O2/c1-8-16(18(23)22-21)24-17-10-9-14(12-19(2,3)4)11-15(17)13-20(5,6)7/h9-11,16H,8,12-13,21H2,1-7H3,(H,22,23)

InChI Key

CDZJXFUIAJQBGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NN)OC1=C(C=C(C=C1)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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